5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a pyrroloquinoline ring, and a carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrroloquinoline ring will contribute to the rigidity of the molecule, while the bromine atom and the carboxamide group may participate in various intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the bromine atom might increase its solubility in polar solvents .Mechanism of Action
Target of Action
The compound 5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.
Mode of Action
The compound interacts with its targets, the LuxR-type receptor and the quorum-sensing repressor, by binding to their active sites. This binding inhibits the normal function of these proteins, disrupting the quorum sensing pathways in the bacteria .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population . By inhibiting key proteins in this pathway, the compound disrupts bacterial communication and can potentially reduce their pathogenicity.
Pharmacokinetics
Similar compounds with a pyrrole ring have basic properties that make them pharmacologically active . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial communication and potential reduction in pathogenicity. By inhibiting key proteins in the quorum sensing pathway, the compound can interfere with the bacteria’s ability to coordinate gene expression and other activities based on population density .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-3-2-12(22-13)16(21)18-11-7-9-1-4-14(20)19-6-5-10(8-11)15(9)19/h2-3,7-8H,1,4-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPRFRMMYXJHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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